(2-Methoxy-5-nitrophenyl)urea
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Overview
Description
(2-Methoxy-5-nitrophenyl)urea is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a urea moiety (-NH-CO-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-nitrophenyl)urea typically involves the nitration of a methoxy-substituted phenyl compound followed by the introduction of a urea group. One common method includes the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-5-nitrophenol.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in 2-methoxy-5-aminophenol.
Urea Formation: Finally, the amine group reacts with an isocyanate or carbamoyl chloride to form this compound
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods prioritize efficiency, cost-effectiveness, and environmental considerations. The use of catalysts and solvent-free conditions is common to enhance yield and purity while minimizing waste .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide .
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, tin(II) chloride, or sodium borohydride.
Substitution Reagents: Halides, alkoxides, or thiolates.
Hydrolysis Conditions: Acidic or basic aqueous solutions .
Major Products:
Reduction: 2-Methoxy-5-aminophenylurea.
Substitution: Various substituted phenylureas depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide .
Scientific Research Applications
(2-Methoxy-5-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Methoxy-5-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
- (2-Methoxy-4-nitrophenyl)urea
- (2-Methoxy-3-nitrophenyl)urea
- (2-Methoxy-5-aminophenyl)urea
Comparison: (2-Methoxy-5-nitrophenyl)urea is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)10-8(9)12/h2-4H,1H3,(H3,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFYJAGPRWSOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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